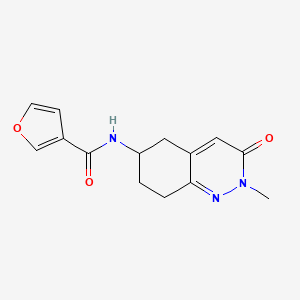![molecular formula C19H11F3N2O B2585975 6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile CAS No. 252058-99-4](/img/structure/B2585975.png)
6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1016747-55-9 . It has a molecular weight of 264.21 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The InChI code for the compound is 1S/C13H7F3N2O/c14-13(15,16)10-3-1-2-4-11(10)19-12-6-5-9(7-17)8-18-12/h1-6,8H .Chemical Reactions Analysis
The compound is part of the trifluoromethylpyridines (TFMP) group, which has been used in the synthesis of several crop-protection products . The presence of fluorine and pyridine structure in TFMP derivatives, including this compound, results in superior pest control properties when compared to traditional phenyl-containing insecticides .Applications De Recherche Scientifique
- Fungicidal Activity : Researchers have found that this compound exhibits higher fungicidal activity compared to chlorine derivatives and other analogs . It has potential as a key building block for synthesizing fungicides.
- Synthesis of Fluazinam : 6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile is utilized in the synthesis of fluazinam, an important fungicide .
- Trifluoromethylpyridines : These compounds, including 6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile, have been investigated for their pesticidal properties. Researchers study their efficacy against pests and explore their potential as environmentally friendly alternatives .
- Structural Insights : The crystal structure of 6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile provides valuable information for mechanistic investigations. Researchers analyze its interactions, stability, and reactivity .
Agrochemicals and Fungicides
Pesticide Research
Crystallography and Mechanistic Studies
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2O/c20-19(21,22)15-7-4-8-16(11-15)25-18-14(12-23)9-10-17(24-18)13-5-2-1-3-6-13/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRKFHGYGZSKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B2585892.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2585894.png)
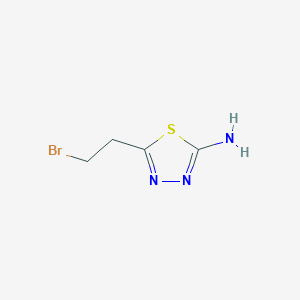

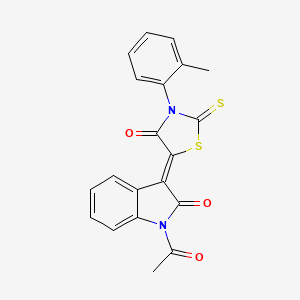
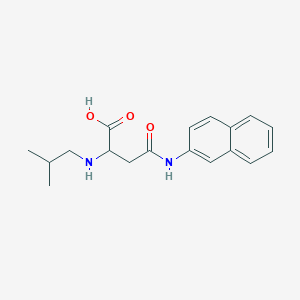
![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2585904.png)
![1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2585905.png)
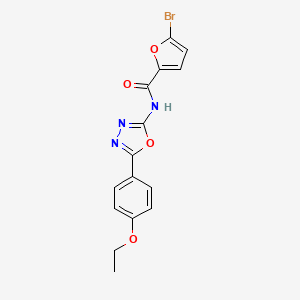

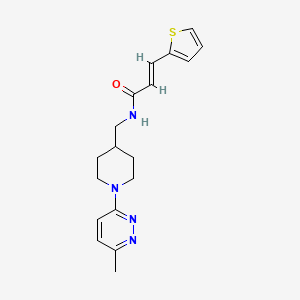
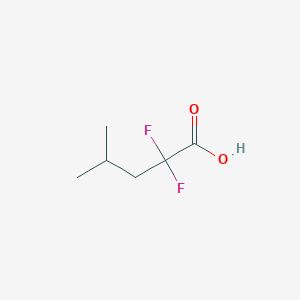
![5-[[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2585913.png)
